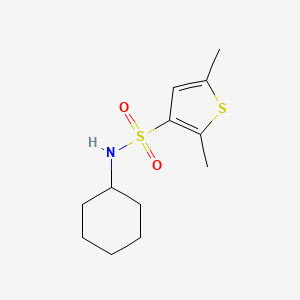

N-cyclohexyl-2,5-dimethylthiophene-3-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of sulfonamide derivatives often involves reactions between sulfonyl chlorides and amines or through modifications of existing sulfonamide groups in complex molecules. These processes can lead to a wide variety of compounds, including those with thiophene rings, offering potential antimicrobial activities and chemical versatility for further modifications (Ghorab et al., 2017). Additionally, novel methods for the synthesis of thiophene derivatives include catalytic reactions and cyclization processes, which can be optimized for efficiency and selectivity (Prabagar et al., 2016).

Molecular Structure Analysis

The analysis of molecular structures of sulfonamide derivatives, including thiophene-containing compounds, often utilizes X-ray crystallography, revealing detailed insights into their geometry, bonding, and potential for interaction with biological targets. Structural analyses contribute to understanding the activity profile of these compounds, guiding further modifications to enhance their biological efficacy (Durgun et al., 2016).

Chemical Reactions and Properties

Sulfonamide compounds participate in a range of chemical reactions, including nucleophilic substitution, electrophilic addition, and cyclization reactions. These reactions are essential for creating diverse molecular scaffolds with various biological activities. The chemical properties of sulfonamides are influenced by the nature of the substituents on the nitrogen and the aromatic system, affecting their reactivity and potential applications (Noreen et al., 2017).

Physical Properties Analysis

The physical properties of sulfonamide derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields, including pharmaceuticals. These properties are determined by the compound's molecular structure, influencing its behavior in biological systems and its formulation for drug development. Studies often employ spectroscopic and crystallographic techniques to elucidate these properties (Ashfaq et al., 2016).

Chemical Properties Analysis

The chemical properties of sulfonamides, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, are essential for their chemical behavior and biological activity. These properties are influenced by the electronic effects of substituents on the sulfonamide nitrogen and the adjacent aromatic or heteroaromatic systems. Understanding these properties is crucial for designing compounds with desired biological activities and chemical stability (Chohan et al., 2009).

科学的研究の応用

Binding Site Characterization

N-cyclohexyl-2,5-dimethylthiophene-3-sulfonamide is involved in the study of specific drug binding sites on human serum albumin (HSA). Research by Sudlow et al. (1976) used fluorescent probes to detect drugs binding to two distinct sites on HSA, illuminating the structural requirements for such bindings and the different conformational changes induced by these bindings in albumin (Sudlow, Birkett, & Wade, 1976).

Synthesis and Chemical Properties

The synthesis of N-cyclohexyl-2,5-dimethylthiophene-3-sulfonamide contributes to understanding the chemical properties of related compounds. For instance, Chung et al. (1993) explored the role of dimethyl sulfoxide in promoting both inter- and intramolecular cyclopentenone formation, which is important for understanding the reactivity and selectivity in chemical reactions (Chung, Lee, Jeong, Hudeček, & Pauson, 1993).

Cancer Detection and Imaging

In the field of cancer detection and imaging, compounds related to N-cyclohexyl-2,5-dimethylthiophene-3-sulfonamide have been utilized. Pham et al. (2005) developed a water-soluble near-infrared dye with an additional sulfonate group, demonstrating its potential in optical imaging for cancer detection (Pham, Medarova, & Moore, 2005).

Enantioseparation of Compounds

Research on N-cyclohexyl-2,5-dimethylthiophene-3-sulfonamide has implications in the enantioseparation of compounds, which is crucial in the pharmaceutical industry. Fillet et al. (1998) investigated the use of polyanionic sulfobutyl-β-cyclodextrin with neutral cyclodextrin derivatives for enantioseparation, an important step in the purification of pharmaceuticals (Fillet, Fotsing, & Crommen, 1998).

Synthesis of Pyrazoline Benzensulfonamides

Research by Ozgun et al. (2019) synthesized pyrazoline benzensulfonamides, which include sulfonamide pharmacophores, demonstrating potential as carbonic anhydrase and acetylcholinesterase inhibitors with low cytotoxicity. This research is relevant to understanding the therapeutic potential of related sulfonamide compounds (Ozmen Ozgun et al., 2019).

特性

IUPAC Name |

N-cyclohexyl-2,5-dimethylthiophene-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2S2/c1-9-8-12(10(2)16-9)17(14,15)13-11-6-4-3-5-7-11/h8,11,13H,3-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYWGSSJEACRWGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(S1)C)S(=O)(=O)NC2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4aS*,7aR*)-1-[(2,5-dimethyl-1,3-oxazol-4-yl)carbonyl]-4-(3-methyl-2-buten-1-yl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5520983.png)

![N-[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]-2-thiophenecarboxamide](/img/structure/B5520991.png)

![6-methoxy-3-methyl-N-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5521006.png)

![4,6-dimethyl-3-({2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2(1H)-pyridinone](/img/structure/B5521013.png)

![3-(2-pyridinyl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5521016.png)

![3-{[4-(3-chloro-4-fluorophenyl)-1-piperazinyl]methyl}-3-piperidinol dihydrochloride](/img/structure/B5521017.png)

![5-ethyl-4-[(4-ethylbenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5521020.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-1,2,3-benzothiadiazole-5-carboxamide](/img/structure/B5521023.png)

![(1S*,5R*)-3-[(2'-fluoro-2-biphenylyl)carbonyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5521029.png)

![N-[2-(5-isopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methyl-2-(4-morpholinyl)-2-(3-pyridinyl)acetamide](/img/structure/B5521064.png)

![3-[4-(5-bromo-2-furoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5521074.png)

![8-(isoquinolin-5-ylcarbonyl)-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5521077.png)

![5-(2-chlorophenyl)-N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methyl-2-furamide](/img/structure/B5521091.png)